molecular formula C15H13N5O2 B6080275 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B6080275
M. Wt: 295.30 g/mol
InChI Key: YPFPHVIHIWFUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly within the class of triazole benzamide derivatives . This class of compounds has been investigated for its potential in activating parkin, an E3 ubiquitin-protein ligase, which represents a promising mechanism for the treatment of various diseases and disorders . The structure combines a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its diverse biological activities, with pyridine and benzamide moieties, making it a valuable candidate for exploring new therapeutic pathways . Researchers can utilize this compound in biochemical assays, target validation studies, and as a starting point for the synthesis of novel analogs to further investigate structure-activity relationships (SAR). Its potential applications span across several research areas, including but not limited to, neuroscience and oncology . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-12-4-2-11(3-5-12)14(21)18-15-17-13(19-20-15)10-6-8-16-9-7-10/h2-9H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFPHVIHIWFUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Coupling with Pyridine: The triazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Formation of Benzamide: The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-methoxybenzoic acid under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Key Structural Features Biological Activity/Findings Source ID
4-Methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide - 4-Methoxy benzamide
- 1,2,4-Triazole linked to pyridin-4-yl
Inferred: Potential antimicrobial/antioxidant activity based on analogs (see below) N/A
N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide - Unsubstituted benzamide
- Same triazole-pyridinyl moiety
- Antimicrobial activity against 8 pathogens
- Antioxidant (DPPH scavenging)
4-Methoxy-N-(2,5-dimethoxyphenyl)benzamide (MOL001586) - 4-Methoxy benzamide
- Triazole absent; dimethoxy phenyl substitution
- Top-ranked component in migraine treatment networks (Degree value: high)
ZINC01124772 - 3-Methyl benzamide
- Sulfanyl and phenethylamino substituents on triazole
- Strong docking energy (-9.2 kcal/mol)
- Binds Arg194, Glu242 in RpfB protein (anti-TB)
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide - Trifluoromethyl benzamide
- Sulfanyl and fluorophenoxy substituents
- PanK inhibitor (removed during docking studies)

Key Research Findings

Antimicrobial Activity :

  • N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide (Compound 1 in –5) demonstrated broad-spectrum antibacterial activity against 8 pathogens at 50 mg/mL. Its Rf value (0.157) in TLC suggests moderate polarity, which may influence bioavailability .
  • The target compound’s 4-methoxy group could enhance membrane penetration or binding affinity compared to the unsubstituted analog, though direct evidence is lacking.

Enzyme-Targeting Potential: Triazole-linked benzamides like ZINC01124772 and ZINC00687361 showed strong interactions with tuberculosis-related RpfB protein (docking energies: -9.2 to -8.5 kcal/mol). Their sulfanyl and methyl groups contribute to hydrophobic interactions with residues like Arg194 and Glu242 .

Antioxidant Activity: Benzamide derivatives, including Compound 1, exhibited DPPH radical scavenging activity. The methoxy group’s electron-donating effect in the target compound could enhance antioxidant capacity compared to non-substituted analogs .

Structural Influence on Solubility and Stability: The 4-methoxy substituent likely increases solubility in polar solvents compared to methyl or trifluoromethyl groups in analogs like ZINC01124772 .

Q & A

Q. What computational methods are employed to predict off-target effects?

  • Methodological Answer :
  • Pharmacophore screening : Compare against databases like ChEMBL to identify potential off-targets .
  • Molecular dynamics (MD) simulations : Simulate ligand behavior in biological membranes to predict unintended interactions .

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